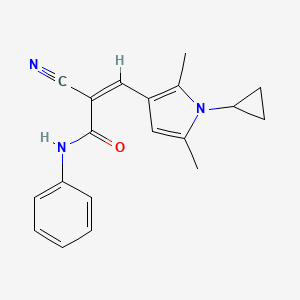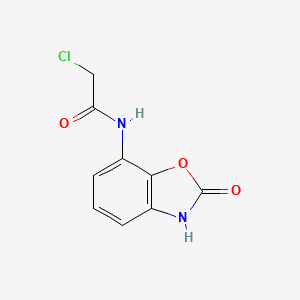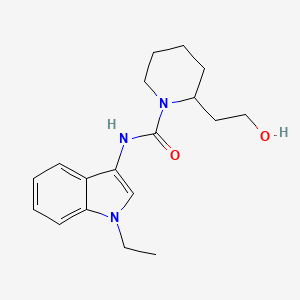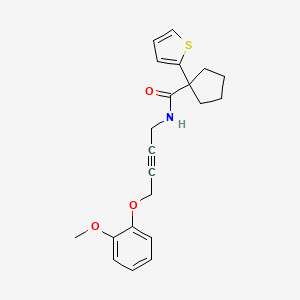![molecular formula C10H13Cl2N3 B3012350 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride CAS No. 55299-98-4](/img/structure/B3012350.png)
3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride is a useful research compound. Its molecular formula is C10H13Cl2N3 and its molecular weight is 246.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Protonation and Tautomerization Studies
- A study by Öǧrefr and Kaniskan (1993) investigated the protonation and tautomerization of imidazo[4,5-f]quinolines, revealing that the first protonation occurs at the pyridine nitrogen atom rather than the imidazole nitrogen. The 3H tautomeric form was identified as the preferred form, establishing a correlation between pKa values and computed electron densities and energies (Öǧrefr & Kaniskan, 1993).
Chemical Synthesis and Transformations
- Klásek et al. (2010) described the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with alkyl or aryl isothiocyanates, leading to the synthesis of novel 9b-hydroxy-3a-phenyl-1,2,3,3a-tetrahydro-2-thioxo-5H-imidazo[4,5-c]quinolin-4(9bH)-ones (Klásek et al., 2010).
Biological and Pharmacological Properties
- Suh et al. (2000) synthesized 2-Methyl-1-substituted-imidazo[4,5-g]quinoline-4,9-diones and discovered their cytotoxic properties, particularly in human colon tumor cell lines, suggesting potential applications in developing new anticancer drugs (Suh et al., 2000).
Inhibitory Activities
- Stauffer et al. (2008) developed imidazo[4,5-c]quinoline derivatives as modulators of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (PKB) pathway, presenting significant potential in clinical development for diseases related to this pathway (Stauffer et al., 2008).
Allosteric Modulation
- Gao et al. (2002) identified 1H-imidazo-[4,5-c]quinolines as selective allosteric enhancers of human A3 adenosine receptors, indicating a novel application for treating brain ischemia and other hypoxic conditions (Gao et al., 2002).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with it include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
The primary targets of the compound 3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride are currently unknown. The compound is a derivative of imidazole, a heterocyclic compound that is a core component of many biologically active molecules . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions . These interactions can lead to changes in the conformation and activity of the target proteins.
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways, including those involved in signal transduction, DNA synthesis, and protein folding . The specific effects of this compound on these pathways would depend on its precise targets and mode of action.
Propiedades
IUPAC Name |
6,7,8,9-tetrahydro-3H-imidazo[4,5-f]quinoline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c1-2-7-8(11-5-1)3-4-9-10(7)13-6-12-9;;/h3-4,6,11H,1-2,5H2,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWCVYRFBWQVJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC3=C2N=CN3)NC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-allyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B3012267.png)

![N3-(benzo[d]thiazol-2-yl)-N1-(thiophen-2-yl)piperidine-1,3-dicarboxamide](/img/structure/B3012271.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3012274.png)


![2,4-Difluoro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B3012278.png)

![N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B3012282.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenylbutanamide](/img/structure/B3012287.png)
![[(4-Methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B3012288.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B3012289.png)

